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molecular formula C18H19NO4 B8695051 3-(2,4-dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one CAS No. 62633-15-2

3-(2,4-dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one

Cat. No. B8695051
M. Wt: 313.3 g/mol
InChI Key: MZIJZGBTHCGQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443614

Procedure details

Example 1 was repeated except that 32 g of 3-(2',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 27 g of triarylmethane having the following structure whose m.p. was 202°-203° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR13##

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[C:7](OC)[CH:6]=[CH:5][C:4]=1[CH:11]1[C:20]2[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=2)[C:13](=[O:14])[O:12]1.C[C:25]1[NH:26][C:27]2C(C=1)=CC=CC=2>>[CH3:25][N:26]([CH3:27])[C:7]1[CH:6]=[CH:5][C:4]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)=[CH:3][CH:8]=1.[CH3:22][N:21]([CH3:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1OC(=O)C2=CC(=CC=C12)N(C)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443614

Procedure details

Example 1 was repeated except that 32 g of 3-(2',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 27 g of triarylmethane having the following structure whose m.p. was 202°-203° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR13##

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[C:7](OC)[CH:6]=[CH:5][C:4]=1[CH:11]1[C:20]2[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=2)[C:13](=[O:14])[O:12]1.C[C:25]1[NH:26][C:27]2C(C=1)=CC=CC=2>>[CH3:25][N:26]([CH3:27])[C:7]1[CH:6]=[CH:5][C:4]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)=[CH:3][CH:8]=1.[CH3:22][N:21]([CH3:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1OC(=O)C2=CC(=CC=C12)N(C)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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